molecular formula C11H11NO3 B15333453 Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Cat. No.: B15333453
M. Wt: 205.21 g/mol
InChI Key: DFMJPSBUJVCETN-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires specific conditions such as the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in medicinal chemistry. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-5-7-6-12-4-3-8(7)10(9)13/h3-4,6,9H,2,5H2,1H3

InChI Key

DFMJPSBUJVCETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CN=C2

Origin of Product

United States

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